S3I-201

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

STAT3 Inhibitor

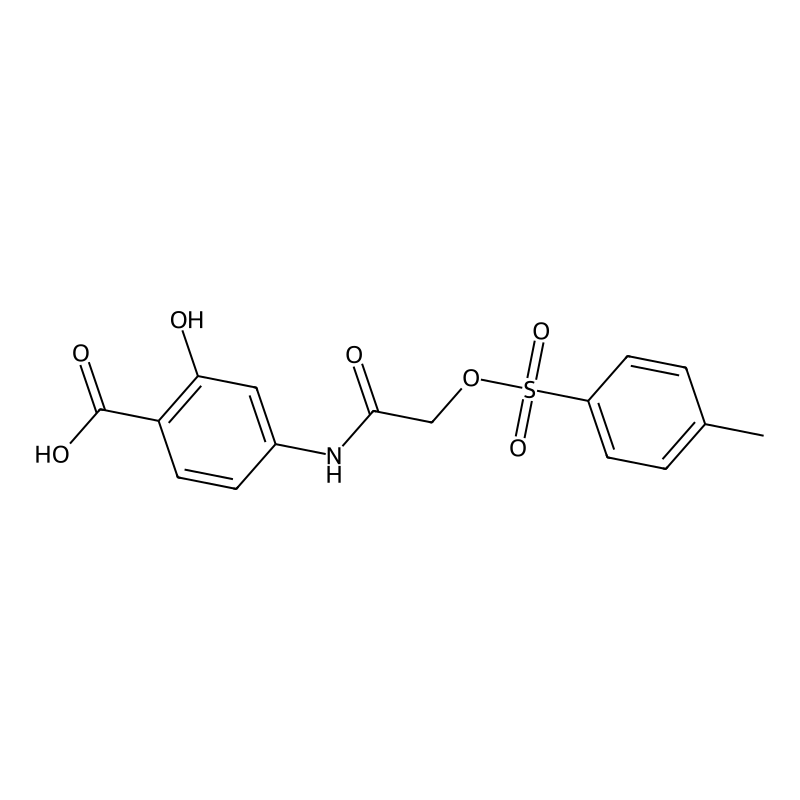

2-Hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid, also known as S3I-201, is a compound studied for its potential to inhibit Signal Transducer and Activator of Transcription 3 (STAT3) PubChem: . STAT3 is a protein that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. However, dysregulation of STAT3 signaling has been implicated in the development and progression of several cancers NCBI: .

S3I-201, also known as NSC 74859, is a small molecule inhibitor specifically targeting the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation. In many cancers, STAT3 is constitutively activated, leading to enhanced tumor growth and survival. S3I-201 functions by binding to the SH2 domain of STAT3, disrupting its dimerization and subsequent DNA binding, thereby inhibiting its transcriptional activity .

S3I-201 exhibits significant reactivity due to its electrophilic O-tosyl group, which allows it to act as a covalent modifier of proteins. This reactivity has been characterized through various studies where S3I-201 demonstrated a first-order reaction mechanism when interacting with biological nucleophiles such as glutathione. The bimolecular rate constant for the reaction between S3I-201 and glutathione was found to be approximately , indicating its potential as a targeted covalent inhibitor .

S3I-201 has been shown to possess potent anti-cancer properties by inhibiting the proliferation of various cancer cell lines. It effectively reduces the viability of cancer cells through mechanisms involving apoptosis and inhibition of angiogenesis and fibrogenesis. For instance, in liver fibrosis models, S3I-201 demonstrated suppression of fibrogenesis and angiogenesis by inhibiting the STAT3 signaling pathway . Additionally, it has been reported to have low activity against other STAT family members such as STAT1 and STAT5, highlighting its specificity .

The synthesis of S3I-201 involves several steps that typically include the formation of the O-tosyl group and subsequent modifications to enhance its inhibitory properties. The original synthesis was detailed in studies where structural modifications were explored to improve potency against STAT3. For example, derivatives incorporating naphthoquinone units have been synthesized to evaluate their effectiveness as STAT3 inhibitors . The synthetic routes generally aim at optimizing the electrophilic nature of the compound while maintaining selectivity towards STAT3.

Interaction studies with S3I-201 have revealed its mechanism of action as a covalent inhibitor that modifies target proteins. Research indicates that S3I-201 interacts with glutathione and other nucleophiles through nucleophilic substitution reactions. This interaction profile suggests that while it effectively inhibits STAT3, it may also affect other cellular proteins due to its non-selective reactivity . Such findings underscore the need for careful evaluation when considering S3I-201 for therapeutic use.

Several compounds share structural similarities with S3I-201 and also target the STAT3 pathway. Below is a comparison highlighting their unique features:

| Compound Name | Mechanism of Action | Selectivity | Notable Features |

|---|---|---|---|

| BP-1-102 | Inhibits STAT3 dimerization | Moderate | Less reactive than S3I-201 |

| SH-4-054 | Disrupts STAT3 interactions | High | Selective for STAT3 over other pathways |

| DB-5-112 | Targets STAT3 via sulfonamide modification | Moderate | Structural modification enhances potency |

| SF-1-066 | Inhibits transcriptional activity of STAT3 | Moderate | Focused on specific cancer types |

S3I-201 is unique among these compounds for its electrophilic nature and broad reactivity profile, which allows it to act as a potent covalent modifier but also raises concerns regarding selectivity .

The synthesis of S3I-201 (2-hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid) follows a well-established four-step synthetic route that transforms readily available starting materials into the final Signal Transducer and Activator of Transcription 3 inhibitor [1] [2]. The synthetic pathway begins with ethyl glycolate as the primary starting material and proceeds through a series of functional group transformations including tosylation, hydrolysis, acid chloride formation, and amide coupling reactions [1].

The initial step involves the tosylation of ethyl glycolate using para-toluene sulfonyl chloride in the presence of triethylamine as a base catalyst. This reaction is conducted in acetonitrile solvent under carefully controlled temperature conditions, starting at 0°C and gradually warming to room temperature [1]. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of ethyl glycolate displaces the chloride from the tosyl chloride, forming ethyl 2-(tosyloxy)acetate with a reported yield of 75.0% [1].

Following tosylation, the ethyl ester undergoes basic hydrolysis using a 2:1 mixture of ethanol and 5% aqueous sodium hydroxide solution. This saponification reaction cleaves the ester bond to yield 2-(tosyloxy)acetic acid with an excellent yield of 93% [1]. The hydrolysis conditions are mild, conducted at room temperature with gentle heating to ensure complete dissolution of the starting material.

The third synthetic step involves the conversion of the carboxylic acid to its corresponding acid chloride using thionyl chloride. This transformation is performed under reflux conditions at 80°C for 2 hours, generating 2-chloro-2-oxoethyl 4-methylbenzenesulfonate [1]. The acid chloride intermediate is highly reactive and is typically used immediately in the subsequent coupling reaction without purification or characterization.

The final step consists of an amide coupling reaction between the activated acid chloride and 4-amino salicylic acid. This reaction is conducted in tetrahydrofuran solvent under nitrogen atmosphere using sodium carbonate as a base [1]. After addition of the acid chloride, diisopropylethylamine is introduced followed by water to facilitate reaction completion. The crude product undergoes purification by reverse-phase high-performance liquid chromatography followed by lyophilization to yield the final S3I-201 product with an isolated yield of 68.9% [1].

| Intermediate | Chemical Formula | Molecular Weight (g/mol) | Role in Synthesis |

|---|---|---|---|

| Ethyl glycolate | C4H8O3 | 104.10 | Starting material |

| Ethyl 2-(tosyloxy)acetate | C11H14O5S | 258.29 | Tosylated glycolate ester |

| 2-(tosyloxy)acetic acid | C9H10O5S | 230.23 | Acid intermediate |

| 2-chloro-2-oxoethyl 4-methylbenzenesulfonate | C9H9ClO4S | 248.68 | Activated acid chloride |

| 4-amino salicylic acid | C7H7NO4 | 153.14 | Aromatic amine coupling partner |

| 2-hydroxy-4-(2-(tosyloxy)acetamido)benzoic acid (S3I-201) | C16H15NO7S | 365.36 | Final product |

Key Intermediates in S3I-201 Synthesis

The synthesis of S3I-201 involves several critical intermediates, each serving a specific structural and functional role in the overall transformation sequence. The identification and characterization of these intermediates is essential for understanding the synthetic methodology and ensuring product quality [2] [1].

Ethyl 2-(tosyloxy)acetate represents the first key intermediate formed through the tosylation reaction. This compound incorporates the tosyl protecting group that not only serves as a leaving group in subsequent nucleophilic substitution reactions but also provides the essential tosyloxy functionality present in the final S3I-201 structure [1]. The successful formation of this intermediate is confirmed through proton nuclear magnetic resonance spectroscopy, showing characteristic signals at δ 1.23 (triplet, 3H), 2.44 (singlet, 3H), 4.17 (quartet, 2H), 4.57 (singlet, 2H), and aromatic protons at δ 7.35 and 7.82 [1].

The conversion to 2-(tosyloxy)acetic acid through ester hydrolysis produces a critical intermediate that maintains the tosyloxy functionality while introducing a carboxylic acid group capable of activation for amide formation [1]. This intermediate exhibits distinct spectroscopic properties, with proton nuclear magnetic resonance signals at δ 2.45 (singlet, 3H), 4.59 (singlet, 2H), and aromatic protons at δ 7.44 and 7.82 in methanol-d4 solvent [1].

The acid chloride intermediate, 2-chloro-2-oxoethyl 4-methylbenzenesulfonate, represents the most reactive species in the synthetic sequence. This compound is formed through treatment with thionyl chloride and serves as the electrophilic coupling partner for reaction with 4-amino salicylic acid [1]. Due to its high reactivity and potential for hydrolysis, this intermediate is typically generated in situ and used immediately without isolation or extensive characterization.

| Reaction Step | Temperature (°C) | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Tosylation of ethyl glycolate | 0 to RT | Acetonitrile | Overnight | 75.0 |

| Hydrolysis of tosylated ester | RT | EtOH/5% aq. NaOH (2:1) | RT stirring | 93.0 |

| Acid chloride formation | 80 | Thionyl chloride | 2 h reflux | Not reported |

| Amide coupling reaction | RT | THF | Several hours | 68.9 |

Tosylation Chemistry in S3I-201 Production

The tosylation reaction represents a fundamental transformation in S3I-201 synthesis, involving the introduction of the para-methylbenzenesulfonyl (tosyl) group that serves both as a protecting group and as an integral component of the final product structure [1] [4]. This electrophilic aromatic substitution reaction proceeds through a well-established mechanism involving nucleophilic attack by the hydroxyl group of ethyl glycolate on the electrophilic sulfur center of para-toluene sulfonyl chloride.

The tosylation process requires careful control of reaction conditions to ensure optimal yield and minimize side reactions. The reaction is initiated by dissolving ethyl glycolate in acetonitrile solvent and cooling the solution to 0°C in an ice bath [1]. Triethylamine is then added as a base catalyst to neutralize the hydrogen chloride generated during the substitution reaction. The triethylamine serves a dual function: it acts as a nucleophile activator by increasing the nucleophilicity of the hydroxyl group through hydrogen bonding interactions, and it prevents acid-catalyzed side reactions by maintaining basic reaction conditions [1].

Para-toluene sulfonyl chloride is added to the reaction mixture in a slight molar excess (1.2 equivalents) to ensure complete conversion of the starting material [1]. The tosyl chloride functions as an excellent electrophilic sulfonylating agent due to the electron-withdrawing nature of the sulfonyl group and the good leaving group properties of chloride. The methyl substituent on the aromatic ring provides steric bulk and electronic effects that influence both the reactivity of the tosylating agent and the stability of the resulting tosyl ester product.

The reaction mechanism proceeds through a bimolecular nucleophilic substitution pathway where the oxygen atom of the ethyl glycolate hydroxyl group attacks the electrophilic sulfur center of tosyl chloride [4]. This results in the simultaneous formation of the sulfonate ester bond and elimination of chloride ion. The reaction is facilitated by the basic conditions provided by triethylamine, which abstracts the hydroxyl proton and generates a more nucleophilic alkoxide species.

Temperature control during tosylation is critical for achieving optimal reaction outcomes. The initial cooling to 0°C helps to control the exothermic nature of the reaction and minimize potential side reactions such as elimination or rearrangement processes [1]. As the reaction progresses, the mixture is allowed to gradually warm to room temperature, providing sufficient thermal energy for complete conversion while maintaining selectivity.

The progress of the tosylation reaction is monitored using thin-layer chromatography with a mobile phase consisting of 25% ethyl acetate in hexanes [1]. The reaction is considered complete when the starting material (ethyl glycolate, Rf = 0.23) is completely consumed, as evidenced by potassium permanganate staining. The tosylated product exhibits a higher Rf value (0.43) due to its increased lipophilicity compared to the starting alcohol.

Workup of the tosylation reaction involves standard aqueous extraction procedures to remove ionic byproducts and excess reagents. The acetonitrile solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water [1]. The aqueous layer contains the triethylamine hydrochloride salt and other polar impurities, while the organic layer contains the desired tosylated product. Multiple extractions with water and saturated sodium chloride solution ensure complete removal of ionic impurities.

Purification of the tosylated intermediate is achieved through flash column chromatography using silica gel as the stationary phase and a mobile phase of 20% ethyl acetate in hexanes [1]. This chromatographic separation effectively removes unreacted tosyl chloride, triethylamine, and other organic impurities, yielding the pure ethyl 2-(tosyloxy)acetate as a yellow oil that solidifies upon cooling.

| Parameter | Value/Description | Critical Factors |

|---|---|---|

| Tosylating agent | p-Toluene sulfonyl chloride (TsCl) | Electrophilic sulfur center |

| Base catalyst | Triethylamine (Et3N) | Acid scavenger for HCl |

| Molar equivalents (TsCl) | 1.2 eq | Slight excess ensures completion |

| Molar equivalents (Base) | 1.2 eq | Neutralizes generated acid |

| Reaction mechanism | Nucleophilic substitution | SN2-type displacement |

| Temperature control | Ice bath to room temperature | Controls reaction rate |

| Workup procedure | Aqueous extraction with EtOAc | Removes ionic byproducts |

Quality Control and Purity Assessment Methods

The quality control and purity assessment of S3I-201 involves a comprehensive analytical approach utilizing multiple complementary techniques to ensure product identity, purity, and structural integrity [5] [6] [7]. These analytical methods are essential for confirming the successful synthesis of S3I-201 and meeting the stringent purity requirements for research applications, typically requiring ≥95-97% purity as determined by high-performance liquid chromatography [5] [7].

High-performance liquid chromatography represents the primary analytical method for S3I-201 purity assessment and quantitative analysis. The analytical method employs a C18 reversed-phase column with ultraviolet detection, typically performed using a mobile phase optimized for S3I-201 retention and separation from potential impurities [6] [7]. Commercial suppliers routinely specify purity levels of ≥95% or ≥97% by high-performance liquid chromatography analysis, indicating the reliability and precision of this analytical approach [5] [7].

The high-performance liquid chromatography method has been extensively validated for S3I-201 analysis, with established calibration curves relating peak area measurements to compound concentration [6]. The analytical method demonstrates excellent linearity across the concentration range typically encountered in purity analysis, with correlation coefficients exceeding 0.999 [6]. Retention time reproducibility and peak purity assessments are critical parameters evaluated during high-performance liquid chromatography analysis to ensure accurate quantification and detection of potential degradation products or synthetic impurities.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation of S3I-201 identity through detailed analysis of proton and carbon-13 spectra. Proton nuclear magnetic resonance analysis is typically conducted at 400 MHz using deuterated dimethyl sulfoxide as the solvent system [1]. The characteristic spectroscopic signature of S3I-201 includes signals at δ 2.40 (singlet, 3H) corresponding to the tosyl methyl group, δ 4.70 (singlet, 2H) for the tosyloxy methylene protons, and multiple aromatic signals in the δ 6.98-7.83 region representing the substituted benzene rings [1].

Carbon-13 nuclear magnetic resonance spectroscopy at 101 MHz provides complementary structural information through analysis of the carbon framework [1]. Key diagnostic signals include the carbonyl carbon resonances, aromatic carbon signals, and the characteristic tosyl methyl carbon at δ 21.1 [1]. The integration patterns and chemical shift values serve as definitive confirmation of successful synthesis and structural integrity.

Mass spectrometry analysis, particularly low-resolution electrospray ionization mass spectrometry, provides molecular weight confirmation and detection of potential impurities or degradation products [1]. The expected molecular ion for S3I-201 appears at m/z 366.06 in positive ionization mode ([M + H]+), with additional adduct ions observable at higher mass-to-charge ratios corresponding to sodium and potassium associations [1]. The mass spectrometric fragmentation pattern provides additional structural information and serves as a molecular fingerprint for compound identification.

Thin-layer chromatography serves as a rapid and cost-effective method for reaction monitoring and preliminary purity assessment during S3I-201 synthesis [1]. Various mobile phase systems are employed depending on the specific synthetic step being monitored, with visualization typically achieved through ultraviolet light exposure or chemical staining reagents such as potassium permanganate [1]. The Rf values provide qualitative information about compound polarity and can indicate the presence of impurities or incomplete reactions.

Reverse-phase high-performance liquid chromatography is employed for final purification of S3I-201, particularly when preparative-scale separation is required [1]. This technique allows for the collection of highly purified fractions that meet the stringent purity requirements for biological evaluation. The preparative high-performance liquid chromatography method is typically followed by lyophilization to remove residual solvents and obtain S3I-201 as a solid powder suitable for long-term storage [1].

Storage stability studies represent an important aspect of quality control, with S3I-201 typically stored at -20°C under inert atmosphere conditions to prevent degradation [5] [7]. The compound should be protected from light exposure due to potential photodegradation of the tosyl ester functionality [5]. Solubility assessments in various solvents, particularly dimethyl sulfoxide where S3I-201 exhibits solubility >10 mg/mL, are important for formulation development and biological testing protocols [5] [7].

Certificates of analysis provided by commercial suppliers include comprehensive analytical data encompassing high-performance liquid chromatography purity determination, nuclear magnetic resonance spectroscopic confirmation, mass spectrometric molecular weight verification, and other relevant physicochemical parameters [5] [7]. These analytical reports serve as quality assurance documentation and provide traceability for research applications requiring well-characterized chemical reagents.

| Analytical Method | Purpose | Conditions/Specifications | Key Parameters |

|---|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Purity assessment (≥95-97%) | C18 column, UV detection | Retention time, peak purity |

| 1H Nuclear Magnetic Resonance (NMR) | Structural confirmation | 400 MHz, DMSO-d6 solvent | Chemical shifts, multiplicity |

| 13C Nuclear Magnetic Resonance (NMR) | Carbon framework verification | 101 MHz, DMSO-d6 solvent | Carbon signal assignment |

| Low Resolution Mass Spectrometry (LRMS) | Molecular weight confirmation | +ESI mode, calculated m/z 366.06 | Molecular ion detection |

| Thin Layer Chromatography (TLC) | Reaction monitoring | Various mobile phases | Rf values, visualization |

| Reverse Phase HPLC | Final purification | Preparative scale separation | Fraction collection |